molecular formula C11H20N4O5S B12750273 (4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol CAS No. 113712-92-8

(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol

Katalognummer: B12750273
CAS-Nummer: 113712-92-8
Molekulargewicht: 320.37 g/mol
InChI-Schlüssel: REPXKCVLNYIMKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol is a complex organic compound with a unique structure that combines sulfonylurea and hydroxyethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol typically involves multiple steps, starting with the preparation of the sulfonylurea moiety. This can be achieved through the reaction of 4-aminobenzenesulfonamide with an isocyanate under controlled conditions. The hydroxyethylamino group is then introduced through a subsequent reaction with 2-(2-hydroxyethylamino)ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonylureas, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylurea moiety can inhibit enzyme activity by binding to the active site, while the hydroxyethylamino group can enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Aminophenyl)methanethiol: Similar in structure but lacks the sulfonylurea moiety.

    (4-Aminophenyl)sulfonylurea,morpholine: Contains a morpholine group instead of the hydroxyethylamino group.

Uniqueness

(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol is unique due to its combination of sulfonylurea and hydroxyethylamino groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

113712-92-8

Molekularformel

C11H20N4O5S

Molekulargewicht

320.37 g/mol

IUPAC-Name

(4-aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C7H9N3O3S.C4H11NO2/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;6-3-1-5-2-4-7/h1-4H,8H2,(H3,9,10,11);5-7H,1-4H2

InChI-Schlüssel

REPXKCVLNYIMKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N.C(CO)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.